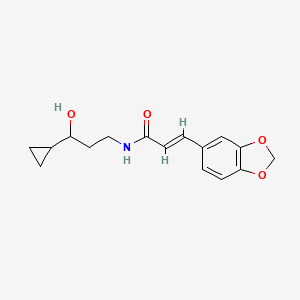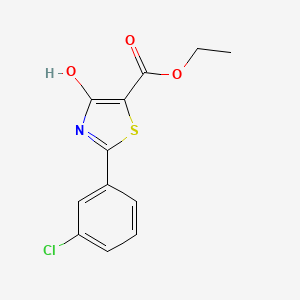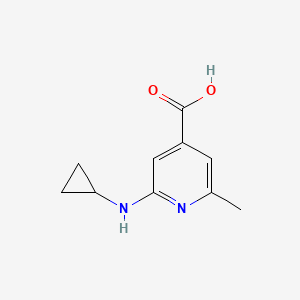
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a cyclopropylamino group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid typically involves the following steps:
Cyclopropylamine Addition: The starting material, 2-chloro-6-methylpyridine, undergoes nucleophilic substitution with cyclopropylamine to form 2-(cyclopropylamino)-6-methylpyridine.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
2-Amino-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
2-(Cyclopropylamino)-4-methylpyridine-6-carboxylic acid: Isomer with different substitution pattern.
2-(Cyclopropylamino)-6-ethylpyridine-4-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid is unique due to the presence of the cyclopropylamino group, which imparts specific steric and electronic properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties.
属性
IUPAC Name |
2-(cyclopropylamino)-6-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-9(11-6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXCGWMBQNSEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
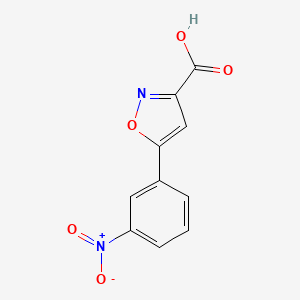
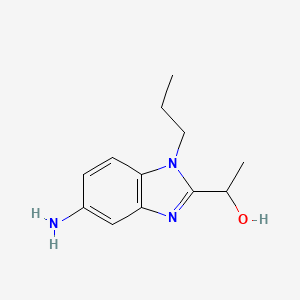
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)
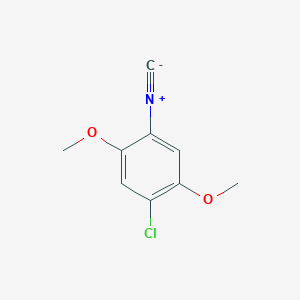
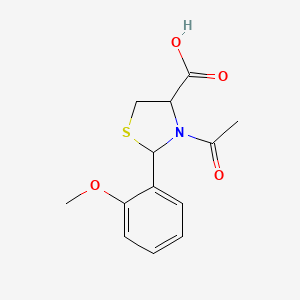
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)
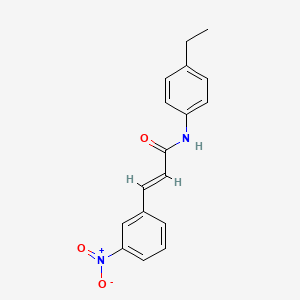
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2601744.png)
![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)

![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

